molecular formula C12H16N4 B183793 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine CAS No. 279236-32-7

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine

Cat. No. B183793
M. Wt: 216.28 g/mol
InChI Key: QWKABRUIDAEGCV-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine, also known as CP-122,288, is a selective histamine H3 receptor antagonist. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis of Histamine Receptor Agonists

This compound is a crucial intermediate in the synthesis of potent impromidine-type histamine H2 receptor agonists. It is efficiently prepared from trans-urocanic acid, serving as a valuable intermediate for developing impromidine analogues. These compounds are essential for medical research, particularly in studying gastrointestinal disorders and cardiac diseases (Sellier et al., 1992).

Development of Antibacterial and Antimicrobial Agents

The compound's derivatives have been explored for their potential antimicrobial activity. Specifically, novel pyrazoline derivatives containing the imidazo[1, 2-a]pyridines moiety were synthesized and showed considerable antimicrobial properties. This research is pivotal in the ongoing search for new antibacterial and antimicrobial agents to combat resistant strains of bacteria and other pathogens (Shah et al., 2008).

Advancements in Polymer Science

Research has also extended into the field of polymer science, where the compound's derivatives have been utilized in synthesizing polyimides with excellent solubility and thermal stability. These materials are crucial for developing high-performance plastics, coatings, and electronic materials, showcasing the compound's versatility beyond pharmaceutical applications (Ghaemy & Alizadeh, 2009).

Contributions to Luminescent Materials

The synthesis of luminescent fused imidazole bicyclic acetic esters through a multicomponent catalytic approach highlights another application. These compounds, which feature the core structure of the discussed chemical, have promising luminescent properties, making them valuable for developing new optical materials and sensors (Veltri et al., 2020).

properties

IUPAC Name

3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12/h2-3,5-7,9,11,14H,1,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKABRUIDAEGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580057
Record name 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine

CAS RN

279236-32-7
Record name 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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